
4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo es un compuesto químico que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y sus potenciales aplicaciones. Este compuesto presenta un anillo de pirrol sustituido con un grupo amino, un grupo fluorofenilo y un grupo carbonitrilo, lo que lo convierte en una molécula versátil para estudios sintéticos y biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo típicamente involucra reacciones orgánicas de múltiples pasos. Un método común incluye la reacción de 3-fluorobenzaldehído con una amina adecuada para formar un intermedio de imina, que luego se cicla para formar el anillo de pirrol. Las condiciones de reacción a menudo requieren el uso de catalizadores y temperaturas controladas para garantizar que el producto deseado se obtenga con un alto rendimiento y pureza .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a una escala mayor. El proceso estaría optimizado para la eficiencia, la rentabilidad y la seguridad. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para monitorear y controlar los parámetros de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes u otros derivados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, como la reducción del grupo carbonitrilo a una amina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción varían dependiendo de la transformación deseada, pero típicamente implican temperaturas controladas y atmósferas inertes para evitar reacciones secundarias no deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos o derivados hidroxilo, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el anillo fluorofenilo.
Aplicaciones Científicas De Investigación
4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo tiene varias aplicaciones de investigación científica:
Química: Sirve como un bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como intermedio farmacéutico o ingrediente activo.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de 4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo involucra su interacción con objetivos moleculares específicos. Por ejemplo, en sistemas biológicos, puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos fisiológicos. Las vías y los objetivos exactos dependen de la aplicación específica y son objeto de investigación en curso .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares incluyen otros pirroles sustituidos y derivados fluorofenilo, como:
- 4-Amino-5-(3-fluorofenil)-1,2,4-triazol-3-tiona
- 4-Amino-1,5-dimetil-2-fenil-pirazol-3-ona
Singularidad
Lo que diferencia a 4-Amino-1-(3-fluorofenil)-2,5-dihidro-1H-pirrol-3-carbonitrilo es su combinación específica de grupos funcionales, que imparte una reactividad química única y una potencial actividad biológica. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo específicos en varios campos científicos .
Propiedades
Fórmula molecular |
C11H10FN3 |
|---|---|
Peso molecular |
203.22 g/mol |
Nombre IUPAC |
4-amino-1-(3-fluorophenyl)-2,5-dihydropyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H10FN3/c12-9-2-1-3-10(4-9)15-6-8(5-13)11(14)7-15/h1-4H,6-7,14H2 |
Clave InChI |
KPXFBCNOQWJSMI-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(CN1C2=CC(=CC=C2)F)N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


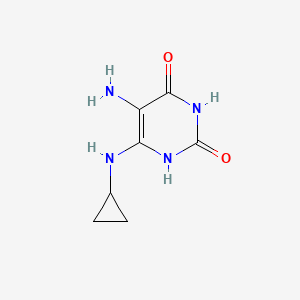
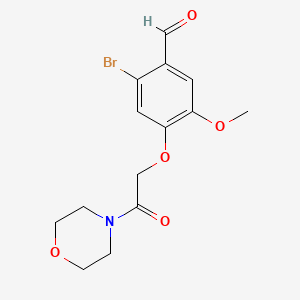



![Benzyl 2-(4-hydroxyphenyl)-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate](/img/structure/B11796643.png)

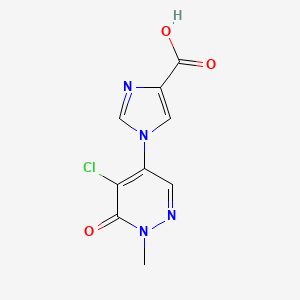
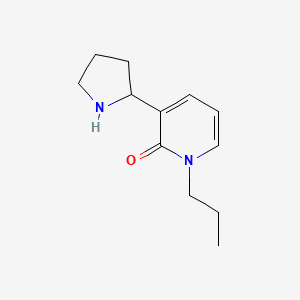

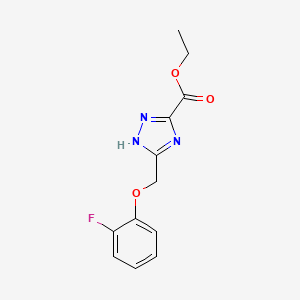
![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)

